ethyl 3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-[(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of ETHYL 3-[(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . This is followed by further reactions to introduce the formamido and phenyl groups under controlled conditions.
Chemical Reactions Analysis
ETHYL 3-[(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 3-[(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
ETHYL 3-[(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE is unique due to its specific structural features and biological activities. Similar compounds include:
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: This compound shares a similar coumarin core but differs in its substituents.
Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate: Another coumarin derivative with different functional groups.
Properties
Molecular Formula |
C23H23NO6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
ethyl 3-[(8-methoxy-2-oxochromene-3-carbonyl)amino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C23H23NO6/c1-4-29-20(25)13-18(15-10-8-14(2)9-11-15)24-22(26)17-12-16-6-5-7-19(28-3)21(16)30-23(17)27/h5-12,18H,4,13H2,1-3H3,(H,24,26) |
InChI Key |
CRPMWUZSYXGVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.